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Compound of Interest

Compound Name:
N-(3-

bromopropyl)benzenesulfonamide

CAS No.: 3245-94-1

Cat. No.: B11985886

Get Quote

Compound Profile & Significance
N-(3-bromopropyl)benzenesulfonamide is a bifunctional building block containing a

sulfonamide moiety (acting as a stable, polar pharmacophore or protecting group) and a

primary alkyl bromide (serving as an electrophilic handle for nucleophilic substitution).[1] It is

frequently employed in the synthesis of serotonin receptor ligands and diversely substituted

sultams.
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Property Data

IUPAC Name N-(3-bromopropyl)benzenesulfonamide

CAS Number 3245-94-1

Molecular Formula

Molecular Weight 278.17 g/mol

Physical State
Viscous oil or low-melting solid (dependent on

purity)

Solubility
Soluble in DCM, DMSO, Methanol, Ethyl

Acetate

Synthesis & Experimental Workflow
To understand the spectroscopic impurities often found in this compound (e.g., unreacted

sulfonyl chloride or disulfonamides), one must understand its generation. The standard protocol

involves the nucleophilic attack of 3-bromopropylamine on benzenesulfonyl chloride.

Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution mechanism (sulfonylation) under

basic conditions to neutralize the HCl byproduct.[2]
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Figure 1: Synthetic pathway for the sulfonylation of 3-bromopropylamine.
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Validated Synthesis Protocol
Objective: Minimize the formation of the bis-sulfonamide byproduct.

Preparation: Charge a round-bottom flask with 3-bromopropylamine hydrobromide (1.0

equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

Activation: Cool to 0°C. Add Triethylamine (TEA) (2.5 equiv) dropwise. The extra equivalents

neutralize the HBr salt and the HCl generated during reaction.

Addition: Add Benzenesulfonyl chloride (1.0 equiv) dropwise over 30 minutes. Critical: Slow

addition prevents localized high concentrations of electrophile, reducing bis-alkylation.

Workup: Warm to Room Temperature (RT) and stir for 4 hours. Quench with 1M HCl

(removes unreacted amine and TEA). Wash organic layer with Brine.[3] Dry over

.

Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Spectroscopic Characterization
This section details the expected spectral data based on the structural electronic environments.

Nuclear Magnetic Resonance (NMR)
The structure contains three distinct aliphatic environments and a monosubstituted aromatic

ring.

H NMR Data (400 MHz,

)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

NH 4.80 – 5.20 Broad Singlet 1H

Exchangeable

proton. Shift

varies with

concentration

and H-bonding.

Ar-H (Ortho) 7.85 – 7.90 Doublet (d) 2H

Deshielded by

the electron-

withdrawing

sulfonyl group (

).

Ar-H (Para) 7.55 – 7.65 Triplet (t) 1H
Typical aromatic

range.

Ar-H (Meta) 7.48 – 7.55 Triplet (t) 2H
Typical aromatic

range.

-Br 3.40 – 3.45
Triplet (t,

Hz)
2H

Deshielded by

electronegative

Bromine.

-N 3.10 – 3.15 Quartet/Triplet 2H

Deshielded by

Nitrogen; often

appears as a

quartet if

coupling to NH is

resolved.

(Middle) 2.00 – 2.10 Quintet 2H

Shielded relative

to terminal

carbons; couples

to both

neighbors.
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The Diagnostic Triplet: Look for the triplet at ~3.4 ppm. If this shifts significantly upfield (to

~2.8 ppm), it indicates the bromine has been displaced (e.g., by nucleophilic attack from the

sulfonamide nitrogen, forming a cyclic sultam byproduct).

NH Coupling: In dry

, the

-N signal often appears as a quartet due to coupling with the NH proton. Adding

will collapse this to a triplet and erase the NH peak.

C NMR Data (100 MHz,

)

Carbon Type
Shift (

, ppm)
Structural Note

Ar-C (Ipso) ~140.0
Quaternary carbon attached to

Sulfur.

Ar-C (Para) ~132.8

Ar-C (Meta) ~129.3

Ar-C (Ortho) ~127.1

-N ~41.5
Adjacent to sulfonamide

nitrogen.

-Br ~30.5
Adjacent to bromine (heavy

atom effect).

(Middle) ~32.0 Central methylene bridge.

Infrared Spectroscopy (FT-IR)
IR is critical for confirming the functional group transformation (amine

sulfonamide).
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Frequency (

)
Vibration Mode Diagnostic Value

3250 – 3300 N-H Stretch

Medium intensity. Confirms

secondary sulfonamide.

Absence suggests bis-

alkylation.

1320 – 1340 Asymmetric Stretch
Strong. Characteristic of

sulfonamides.

1150 – 1170 Symmetric Stretch
Strong. Paired with the

asymmetric stretch.[4][5]

600 – 700 C-Br Stretch
Weak/Medium. Confirms

retention of the alkyl bromide.

Mass Spectrometry (MS)
Mass spec is the primary tool for validating the presence of the halogen.

Ionization Mode: ESI (+) or EI.

Molecular Ion (

): 278.0 and 280.0.

Isotopic Pattern: Bromine has two stable isotopes,

and

, in a nearly 1:1 ratio.

Observation: You must see a "doublet" molecular ion peak separated by 2 mass units with

nearly equal intensity (

and

).
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Fragmentation (EI):

141 (

): Characteristic sulfonyl fragment.

Loss of

atom.

Structural Visualization & Logic
The following diagram illustrates the connectivity and the specific spectroscopic "zones"

discussed above.
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Figure 2: Spectroscopic assignment map for N-(3-bromopropyl)benzenesulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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